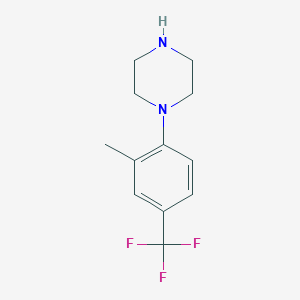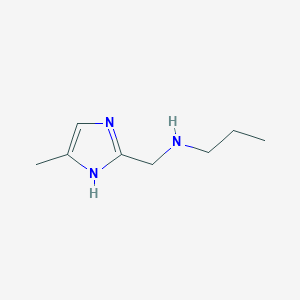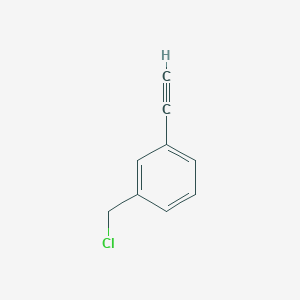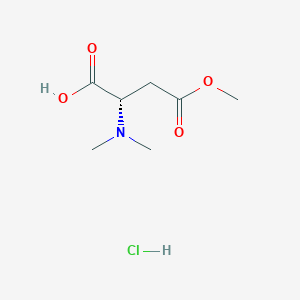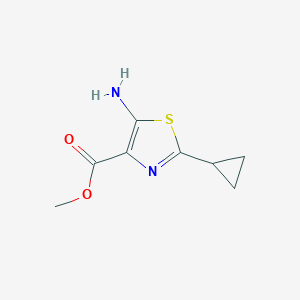
Methyl 5-amino-2-cyclopropylthiazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-amino-2-cyclopropyl-1,3-thiazole-4-carboxylate is a heterocyclic compound that contains a thiazole ring Thiazole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new drugs
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-amino-2-cyclopropyl-1,3-thiazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a cyclopropylamine derivative with a thioamide in the presence of a suitable condensing agent such as bromine . The reaction conditions often require heating and the use of solvents like ethanol or dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as one-pot synthesis. This approach can streamline the process by combining multiple reaction steps into a single operation, reducing the need for intermediate purification . The use of automated reactors and continuous flow systems can further enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-amino-2-cyclopropyl-1,3-thiazole-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carboxylate group can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Methyl 5-amino-2-cyclopropyl-1,3-thiazole-4-carboxylate has several scientific research applications:
Wirkmechanismus
The mechanism of action of methyl 5-amino-2-cyclopropyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to the induction of apoptosis in cancer cells through the upregulation of caspase 3 and downregulation of Bcl-2 . The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminothiazole: Known for its antimicrobial and anticancer properties.
Methyl 2-amino-1,3-thiazole-5-carboxylate: Similar structure but with different substituents, leading to variations in biological activity.
Thiazole derivatives: A broad class of compounds with diverse biological activities, including antifungal, anti-inflammatory, and antioxidant properties.
Uniqueness
Methyl 5-amino-2-cyclopropyl-1,3-thiazole-4-carboxylate stands out due to its unique cyclopropyl group, which can enhance its binding affinity to specific molecular targets and improve its pharmacokinetic properties . This makes it a promising candidate for further research and development in various scientific fields.
Eigenschaften
Molekularformel |
C8H10N2O2S |
|---|---|
Molekulargewicht |
198.24 g/mol |
IUPAC-Name |
methyl 5-amino-2-cyclopropyl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C8H10N2O2S/c1-12-8(11)5-6(9)13-7(10-5)4-2-3-4/h4H,2-3,9H2,1H3 |
InChI-Schlüssel |
YDVYDCYBKTWCDG-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(SC(=N1)C2CC2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



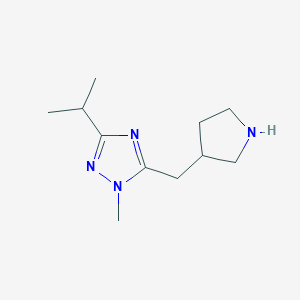
![[4-Fluoro-2-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B13522134.png)

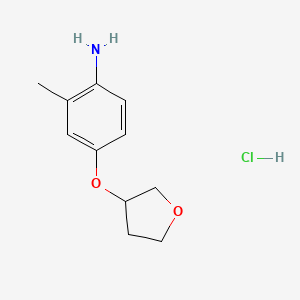
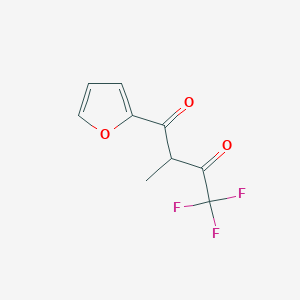
![2-[3-(Furan-3-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B13522153.png)
